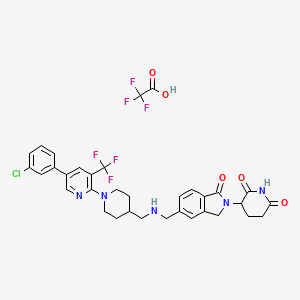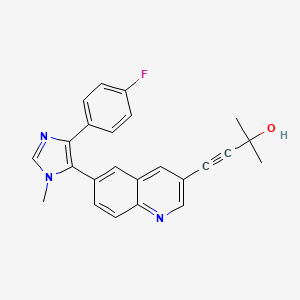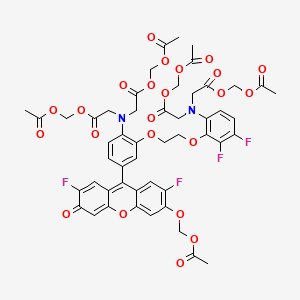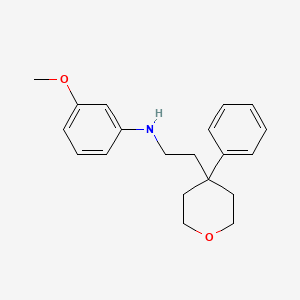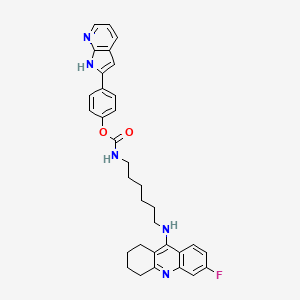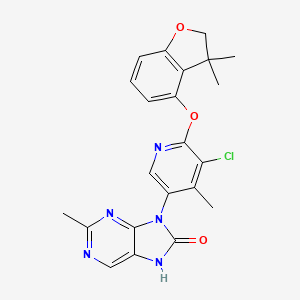![molecular formula C14H10FN7O B15136992 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CVN293 is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound has shown potential in modulating neuroinflammation by inhibiting the NLRP3 inflammasome-mediated production of the proinflammatory cytokine interleukin-1 beta in microglia .
Preparation Methods
The synthesis of CVN293 involves a series of chemical reactions designed to produce a compound with high selectivity and permeability to the brain. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Chemical Reactions Analysis
CVN293 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
CVN293 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study potassium ion channels and their role in cellular processes.
Biology: Investigated for its effects on microglial cells and neuroinflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and frontotemporal dementia
Industry: Utilized in the development of new drugs targeting potassium ion channels and neuroinflammatory pathways
Mechanism of Action
CVN293 exerts its effects by selectively inhibiting the potassium ion channel KCNK13. This inhibition reduces potassium efflux, which in turn modulates the activity of the NLRP3 inflammasome. By blocking this pathway, CVN293 decreases the production of the proinflammatory cytokine interleukin-1 beta in microglia, thereby reducing neuroinflammation .
Comparison with Similar Compounds
CVN293 is unique in its high selectivity and brain permeability compared to other potassium ion channel inhibitors. Similar compounds include:
Bexotegrast: A dual-selective integrin inhibitor with applications in idiopathic pulmonary fibrosis.
Fenebrutinib: A non-covalent BTK inhibitor used in the treatment of multiple sclerosis.
Ritlecitinib: A selective inhibitor of JAK3 and TEC family kinases, used for treating alopecia areata.
These compounds, while targeting different pathways, share the common goal of modulating specific cellular processes to treat various diseases.
Properties
Molecular Formula |
C14H10FN7O |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
InChI Key |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
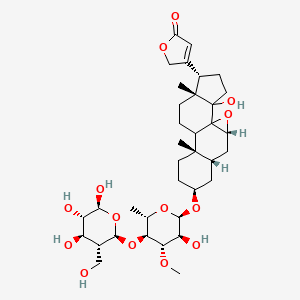

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
